(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Overview
Description
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative known for its utility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a pyrrolidin-1-ylsulfonyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (which is formally nucleophilic) from boron to a transition metal, such as palladium . This reaction results in the formation of a new carbon-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki–Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which this compound participates are typically carried out under mild conditions and are tolerant to a variety of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a methoxy group and a pyrrolidin-1-ylsulfonyl group through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed process. Common reagents include bis(pinacolato)diboron and a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The methoxy and pyrrolidin-1-ylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Phenol Derivatives: Formed via oxidation of the boronic acid group.
Substituted Phenyl Compounds: Formed via nucleophilic substitution reactions.
Scientific Research Applications
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
- (2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
- (2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid
Uniqueness
(2-Methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. This compound’s specific substitution pattern allows for selective reactions and applications that may not be achievable with other similar boronic acids.
Properties
IUPAC Name |
(2-methoxy-5-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO5S/c1-18-11-5-4-9(8-10(11)12(14)15)19(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHQWEQAFBDYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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